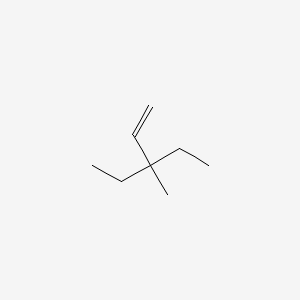

3-Ethyl-3-methyl-1-pentene

Beschreibung

Academic Significance of Branched Terminal Alkenes

Branched terminal alkenes, particularly those with substitution at the allylic position like 3-ethyl-3-methyl-1-pentene, present a unique set of challenges and opportunities in organic synthesis. Their steric bulk can significantly hinder the approach of reagents to the reactive double bond, often leading to low reactivity or alternative reaction pathways compared to less substituted olefins. nih.govthieme-connect.com This inherent difficulty has driven significant research into developing new catalytic systems that can overcome these steric barriers.

The academic significance of these alkenes lies in their role as benchmarks for new reaction development. For instance, developing methods for the anti-Markovnikov functionalization of hindered terminal alkenes is a key area of research, as traditional methods often fail or require harsh conditions. rsc.org Recent advancements have shown that palladium/copper/nitrite catalysis can oxidize alkenes with quaternary carbons at the allylic position to aldehydes, providing a valuable synthetic tool. rsc.org

Furthermore, the stereoselective synthesis of highly substituted alkenes is another area where branched starting materials are crucial. acs.orgnih.govorganic-chemistry.org Multicatalytic sequential reactions, such as combining iridium-catalyzed isomerization with nickel-catalyzed cross-coupling, have been developed to construct complex, highly substituted olefin products from simpler precursors. acs.orgnih.govorganic-chemistry.org The ability to control reactivity and selectivity in these crowded systems is a major focus, pushing the boundaries of what is possible in molecule construction.

Theoretical Frameworks for Olefinic Systems and their Reactivity

The reactivity of olefinic systems like this compound is governed by a combination of electronic and steric factors, which can be rationalized through various theoretical frameworks. The presence of the C=C double bond makes the molecule electron-rich and susceptible to electrophilic attack. However, the steric shield provided by the ethyl and methyl groups at the C3 position significantly modulates this inherent reactivity.

Frontier Molecular Orbital (FMO) Theory: This model provides a qualitative understanding of reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophilic reagent. The energy and spatial distribution of the HOMO of this compound are influenced by the alkyl substituents, while the steric bulk around the double bond dictates the feasibility of orbital overlap with incoming reagents.

Computational Chemistry and Density Functional Theory (DFT): Modern computational methods, particularly DFT, allow for a more quantitative analysis of reactivity. nih.govrsc.orgnih.govacs.org These studies can map out entire reaction pathways, calculating the energies of reactants, transition states, and products. For hindered alkenes, DFT calculations can elucidate the precise nature of the transition state, revealing how a catalyst can mitigate steric repulsion to enable a reaction. For example, computational studies on Ir(III)-catalyzed allylic C–H amination of terminal olefins help to explain the mechanism and the origins of regioselectivity, which are heavily influenced by steric factors. nih.govrsc.orgresearchgate.net These theoretical investigations are crucial for designing more efficient and selective catalysts for challenging substrates.

Molecular dynamics simulations at operating temperatures can also clarify the nature of reaction intermediates and dominant reaction pathways, for instance, in catalytic cracking processes on zeolites like H-ZSM-5. acs.org Such studies investigate how chain length and branching influence the stability and reactivity of alkene intermediates. acs.org

Historical Context of Research on Highly Substituted Olefinic Hydrocarbons

The study of highly substituted olefins has a rich history, evolving from early observations of their unique behavior to the development of sophisticated catalytic systems. Initially, research focused on fundamental reactions like isomerization and polymerization. It was observed early on that the structure of an olefin greatly influences its reactivity and the products formed. For example, the iron carbonyl-catalyzed isomerization of related structures like 3-ethyl-1-pentene (B6595685) demonstrated complex hydrogen shifts and the formation of more stable internal alkenes.

The mid-20th century saw the dawn of modern organometallic catalysis, which began to provide tools to tame the reactivity of challenging olefins. The discovery of the Wacker process, which oxidizes ethylene (B1197577) to acetaldehyde (B116499) using a palladium catalyst, marked a pivotal moment, opening the door for a vast array of palladium-catalyzed alkene functionalizations. acs.org However, applying these methods to sterically hindered substrates proved difficult.

The development of olefin metathesis, recognized with the Nobel Prize in Chemistry in 2005 to Chauvin, Grubbs, and Schrock, revolutionized the synthesis of complex molecules, including those containing highly substituted double bonds. researchgate.net The continuous evolution of metathesis catalysts has involved designing ligands that are less sterically demanding, thereby allowing for the formation of previously inaccessible tri- and tetrasubstituted olefins. nih.gov Similarly, the history of hydroboration, pioneered by H.C. Brown, showed that steric effects could be harnessed to control regioselectivity, although highly hindered alkenes often react slower or require modified reagents. The ongoing quest to functionalize sterically demanding alkenes like this compound continues to be a major driver of innovation in synthetic organic chemistry. chinesechemsoc.orgrsc.org

Physicochemical and Spectroscopic Data of this compound

Below are tables summarizing key physical, chemical, and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | nih.govnist.gov |

| Molecular Weight | 112.21 g/mol | nih.govchemeo.com |

| CAS Number | 6196-60-7 | nih.govnist.gov |

| IUPAC Name | 3-ethyl-3-methylpent-1-ene | nih.gov |

| Boiling Point | 109.55 °C | chembk.com |

| Density | 0.72 g/cm³ | chembk.com |

| Refractive Index | 1.4124 | chembk.com |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features | Source |

| Mass Spectrometry (GC-MS) | Top Peaks (m/z): 55, 83, 41 | nih.gov |

| Infrared (IR) Spectrum (Vapor) | Data available in NIST Chemistry WebBook | nist.gov |

| Kovats Retention Index | Standard non-polar: 744.3, 758.7 | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-3-methylpent-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(4,6-2)7-3/h5H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHHEKOJKDYRIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210989 | |

| Record name | 3-Ethyl-3-methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6196-60-7 | |

| Record name | 3-Ethyl-3-methyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3-methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethyl 3 Methyl 1 Pentene and Analogous Structures

Strategies for Carbon-Carbon Bond Formation Leading to Substituted Alkenes

The synthesis of substituted alkenes, such as 3-ethyl-3-methyl-1-pentene, relies on the formation of carbon-carbon bonds, a fundamental process in organic chemistry. Various methodologies have been developed to achieve this, ranging from classical organometallic reactions to modern catalytic strategies.

Organometallic Approaches in Alkene Synthesis (e.g., Grignard Reactions with Alkenyl Halides)

Organometallic reagents play a crucial role in the formation of carbon-carbon bonds. One such method is the Grignard reaction, which can be employed in the synthesis of this compound. ontosight.ai This approach typically involves the reaction of an appropriate Grignard reagent with an alkenyl halide. ontosight.ai For instance, the synthesis could conceptually involve the reaction of a vinyl Grignard reagent with a tertiary alkyl halide or the reaction of an allyl Grignard reagent with a suitable ketone followed by dehydration. The versatility of Grignard reagents allows for the construction of the sterically hindered quaternary carbon center present in this compound.

Another relevant organometallic approach is the hydrovinylation reaction, which involves the addition of a vinyl group and a hydrogen atom across a double bond. orgsyn.org This nickel-catalyzed reaction can be used to synthesize chiral branched alkenes, and with the appropriate starting materials, could be adapted to produce structures analogous to this compound. orgsyn.org

Olefin Metathesis and Cross-Coupling Strategies for Branched Alkenes

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium, molybdenum, or tungsten complexes. wikipedia.orgcore.ac.uk Cross-metathesis (CM), a type of olefin metathesis, can be used to synthesize trisubstituted alkenes. caltech.edu For example, the reaction between an α-olefin and a geminally disubstituted olefin like isobutylene (B52900) can yield a trisubstituted alkene. caltech.edu However, the formation of the desired product can be influenced by the steric bulk of the substituents. caltech.edu

The synthesis of branched alkenes can also be achieved through cross-coupling reactions. For instance, a stereospecific synthesis of E-alkenes has been developed using a cooperative copper and nickel-catalyzed hydroalkylation of terminal alkynes with alkyl iodides. nih.gov This method offers excellent anti-Markovnikov selectivity. nih.gov

Below is a table summarizing various catalysts used in olefin metathesis and their applications:

| Catalyst Type | Example Catalyst | Application | Reference |

| Grubbs First Generation | [RuCl₂(PCy₃)₂(CHPh)] | Cross-metathesis, Ring-closing metathesis | researchgate.netgoogle.com |

| Grubbs Second Generation | [RuCl₂(PCy₃)(IMes)(CHPh)] | Cross-metathesis of sterically demanding olefins | caltech.eduresearchgate.net |

| Schrock Catalysts | Mo(NAr)(CHCMe₂Ph)(OR)₂ | Metathesis of functionalized olefins | wikipedia.org |

| Ruthenium-based | UltraCat | Metathesis of hydrophobic substrates in emulsion | nih.gov |

Dimerization and Oligomerization Reactions of Smaller Unsaturated Hydrocarbons

The synthesis of this compound, a C8 alkene, can be achieved through the dimerization or oligomerization of smaller alkenes like ethene, propene, and butenes. ontosight.aiacs.org These reactions are often catalyzed by acids or metal complexes and are fundamental in the petrochemical industry for producing gasoline-range hydrocarbons. acs.orgcetjournal.it

For example, the dimerization of butenes over acidic ion-exchange resins can produce branched C8 alkenes. The reaction proceeds through a carbocationic mechanism where butene is protonated to form reactive intermediates that can then dimerize. Similarly, the oligomerization of light olefins like propene and butene can be catalyzed by solid phosphoric acid (SPA) or zeolites to produce a mixture of hydrocarbons, including C8 isomers. acs.org The product distribution can be influenced by the choice of catalyst and reaction conditions. acs.org

The trimerization of ethylene (B1197577), catalyzed by titanium-based systems, is another route to produce C6 olefins like 2-ethyl-1-butene, which can be further reacted to form more complex branched structures. google.comillinois.edu

| Feedstock | Catalyst/Process | Product(s) | Reference |

| Ethene | Titanium-based catalyst (Alphabutol™ process) | 1-Butene, 2-Ethyl-1-butene | google.com |

| Propene, Butene | Solid Phosphoric Acid (SPA), Zeolites (MTW) | Gasoline-range hydrocarbons (including C8 isomers) | acs.org |

| 1-Butene, 2-Butene | Acidic ion-exchange resin (Amberlyst™15) | Branched C8 alkenes | |

| Light olefins | Supported Ionic Liquid Phase (SILP) catalysts | Gasoline, jet fuel, diesel components | cetjournal.itaidic.it |

Alkylation Reactions in Related Branched Hydrocarbon Synthesis

Alkylation is a key process in petroleum refining for producing high-octane gasoline components, which are highly branched alkanes. mt.comacs.org This process involves the reaction of an isoparaffin, typically isobutane, with a light alkene, such as butene, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). researchgate.netmdpi.com The resulting product, known as alkylate, is a complex mixture of branched alkanes, with trimethylpentanes (isooctanes) being major components. mdpi.comrsc.org

The mechanism of isobutane/butene alkylation is complex, involving the formation of carbocation intermediates and subsequent hydride transfer, isomerization, and cracking reactions. mdpi.comrsc.org While the primary target of industrial alkylation is saturated alkanes, the underlying principles of C-C bond formation between branched and unsaturated hydrocarbons are relevant to the synthesis of highly branched alkenes. For example, controlling the reaction conditions could potentially favor the formation and isolation of unsaturated intermediates.

Stereoselective and Regioselective Synthesis Considerations in Alkene Formation

The synthesis of a specific alkene isomer like this compound requires careful control over stereoselectivity and regioselectivity. The presence of a trisubstituted double bond and a quaternary carbon center presents significant synthetic challenges.

Stereoselective synthesis of trisubstituted alkenes is an active area of research, with various strategies developed to control the E/Z geometry of the double bond. snnu.edu.cnorganic-chemistry.org Methods such as the Julia-Kocienski olefination have been adapted to produce (Z)-alkenes with high stereoselectivity from ketones. organic-chemistry.org Other approaches include the stereoselective synthesis of (Z)-trifluoromethyl alkenes from allenes and the cobalt-catalyzed dehydrogenative borylation of 1-alkenes followed by cross-coupling to form trisubstituted alkenes. hawaii.eduacs.org The choice of catalyst, solvent, and reaction temperature can significantly influence the stereochemical outcome. rsc.org

Regioselectivity is also critical, especially in reactions like dimerization and alkylation. In the synthesis of this compound, the desired outcome is the formation of a bond at a specific carbon to create the correct branching pattern and double bond position. The regioselectivity of these reactions is often governed by the stability of the carbocation intermediates formed during the reaction.

Mechanistic Investigations of Synthetic Pathways to this compound

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. Mechanistic studies of related alkene-forming reactions provide valuable insights.

For palladium-catalyzed E/Z isomerization of alkenes, several mechanisms have been proposed, including pathways involving Pd-H insertion/β-H elimination, π-allylpalladium(II) formation, and nucleopalladation/β-elimination. nih.gov The specific pathway can depend on the substrate and reaction conditions. nih.gov

In iridium-catalyzed alkene isomerization, a π-allyl mechanism is often proposed, where the catalyst facilitates a 1,3-hydride shift. acs.org Mechanistic studies of copper-catalyzed alkene aziridination have also revealed different pathways, including concerted and stepwise mechanisms involving radical intermediates. cmu.edu

In the context of dimerization and oligomerization, the mechanism typically involves the formation of carbocations through protonation of the olefin by an acid catalyst. These carbocations can then react with other olefin molecules to form larger chains. The stability of the intermediate carbocations influences the structure of the final products.

Analysis of Reaction Intermediates and Transition States

The synthesis of this compound, a tertiary alkene, is commonly achieved through the dehydration of its corresponding tertiary alcohol, 3-ethyl-3-methyl-1-pentanol. This reaction typically proceeds via an E1 (unimolecular elimination) mechanism, which is characterized by the formation of a carbocation intermediate. libretexts.orgjove.comlibretexts.org

The mechanism involves three key steps:

Protonation of the Alcohol: In the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), the hydroxyl (-OH) group of the alcohol is protonated to form an alkyloxonium ion (+OH₂). libretexts.orgchemistrysteps.com This initial step is a rapid equilibrium that converts the poor leaving group (-OH) into a very good leaving group (H₂O). jove.comchemistrysteps.com

Formation of the Carbocation Intermediate: The alkyloxonium ion departs, leading to the heterolytic cleavage of the C-O bond. chemistrysteps.com This is the slowest step in the reaction, and therefore the rate-determining step. jove.comschoolwires.net It results in the formation of a planar, electron-deficient carbocation. For the synthesis of this compound, this intermediate is the 3-ethyl-3-methylpentyl cation, a tertiary carbocation. The stability of this tertiary carbocation is significantly higher than that of primary or secondary carbocations, which is why tertiary alcohols dehydrate more readily and under milder conditions than other alcohols. chemistrysteps.comunacademy.com

Deprotonation to Form the Alkene: A weak base, typically a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the positively charged carbon. libretexts.orglibretexts.org The removal of a proton from the methyl group at the C1 position results in the formation of the desired terminal alkene, this compound.

The transition state of the rate-determining step resembles the carbocation intermediate. chemistrysteps.comschoolwires.net Its stability directly influences the reaction rate. Due to hyperconjugation and the electron-donating effects of the alkyl groups surrounding the positive charge, the transition state leading to a tertiary carbocation has a lower activation energy compared to those for secondary or primary carbocations. libretexts.orgchemistrysteps.com This explains the observed reactivity trend for alcohol dehydration: tertiary > secondary > primary. unacademy.com

It is important to note that since the reaction proceeds through a carbocation intermediate, rearrangements (like hydride or alkyl shifts) can occur to form a more stable carbocation. jove.comlibretexts.org However, in the case of the 3-ethyl-3-methylpentyl cation, it is already a stable tertiary carbocation, making rearrangement less likely.

Table 1: Reactivity and Conditions for Acid-Catalyzed Alcohol Dehydration

| Alcohol Type | Mechanism | Relative Rate | Typical Temperature Range (°C) |

|---|---|---|---|

| Primary | E2 | Slowest | 170 - 180 |

| Secondary | E1 | Intermediate | 100 - 140 |

| Tertiary | E1 | Fastest | 25 - 80 |

Data sourced from multiple references. libretexts.orglibretexts.orgunacademy.com

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is fundamental to the synthesis of this compound and analogous hindered alkenes, primarily by increasing reaction rates and influencing selectivity.

In the classic acid-catalyzed dehydration of alcohols, strong protic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are the conventional catalysts. libretexts.orgchemistrysteps.com Their primary role is to protonate the hydroxyl group, facilitating the formation of the carbocation intermediate as described previously. jove.com The choice and concentration of the acid catalyst, along with temperature, are critical parameters. For tertiary alcohols, milder conditions, such as lower temperatures and less concentrated acid, are sufficient and often preferred to minimize potential side reactions like polymerization or the formation of isomeric alkenes. chemistrysteps.comunacademy.com

Modern synthetic strategies increasingly employ more sophisticated catalysts to achieve higher selectivity and efficiency, especially for complex or sterically hindered structures.

Solid Acid Catalysts: To overcome issues associated with corrosive and difficult-to-separate liquid acids, solid acid catalysts such as zeolites (e.g., H-ZSM-5) and supported catalysts on materials like clay or polymeric resins are utilized. google.comgoogle.com These offer advantages including easier product separation, catalyst recyclability, and potentially higher selectivity due to shape-selective properties imposed by their porous structures. For instance, in reactions analogous to alkene synthesis, solid acid catalysts supported on polymeric resins have demonstrated high yields and mass efficiency in continuous flow reactors. google.comgoogle.com

Metal-Based Catalysts: For other synthetic transformations involving hindered alkenes, such as hydrogenation or isomerization, transition metal catalysts are essential. While not a direct synthesis of this compound, the behavior of these catalysts with similar structures is informative. Earth-abundant metals like iron and cobalt are gaining attention as sustainable alternatives to precious metals (Rh, Ir, Ru). nih.govchinesechemsoc.org For example, specific iron-dinitrogen complexes have been developed as pre-catalysts for the hydrogenation of sterically hindered alkenes. nih.gov Similarly, cobalt-based pincer complexes have shown excellent stereoselectivity and high catalytic activity in the geometric isomerization of alkenes. thieme-connect.com These catalytic systems often involve the formation of metal-hydride or alkyl-metal intermediates that guide the reaction pathway. chinesechemsoc.orgthieme-connect.com

The optimization of catalytic processes for hindered alkenes involves tuning the electronic and steric properties of the catalyst. For example, modifying ligands in organometallic complexes can significantly impact catalytic performance, enhancing activity and preventing catalyst deactivation. nih.gov

Table 2: Examples of Catalysts in Reactions of Hindered Alkenes

| Reaction Type | Catalyst System | Substrate Type | Key Advantage |

|---|---|---|---|

| Dehydration | H₂SO₄ or H₃PO₄ | Tertiary Alcohols | Effective, low-cost proton source. libretexts.orgchemistrysteps.com |

| Dehydration | Solid Acid on Polymeric Resin | Aldehydes/Ketones | High yield, continuous operation, easy separation. google.comgoogle.com |

| Hydrogenation | (iPrPDI)Fe(N₂)₂ | Sterically Hindered Alkenes | Uses earth-abundant metal. nih.gov |

| Isomerization | PNP-CoCl₂ pincer complex | 1,2-Disubstituted Alkenes | High stereoselectivity and catalytic activity. thieme-connect.com |

Chemical Reactivity and Mechanistic Studies of 3 Ethyl 3 Methyl 1 Pentene

Electrophilic Addition Reactions at the Olefinic Center

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich pi (π) bond attacks an electrophile. libretexts.org For an unsymmetrical and sterically hindered alkene like 3-ethyl-3-methyl-1-pentene, these reactions exhibit significant regiochemical and mechanistic complexities, including the formation of non-classical products through carbocation rearrangements. libretexts.org

Regioselectivity and Stereoselectivity in Hydrogen Halide Additions (e.g., HBr)

The addition of hydrogen halides such as hydrogen bromide (HBr) to unsymmetrical alkenes is a classic example of an electrophilic addition reaction. The regioselectivity of this reaction is typically governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate. libretexts.org

In the case of this compound, the initial protonation of the double bond by HBr follows this rule. The proton adds to the terminal carbon (C1), which bears two hydrogen atoms, to form a secondary carbocation at C2.

However, this secondary carbocation is adjacent to a tertiary carbon (C3). This proximity allows for a rearrangement to a more stable tertiary carbocation via a 1,2-hydride shift. libretexts.org In this process, a hydrogen atom from C3, along with its bonding pair of electrons, migrates to the positively charged C2. This rearrangement is a rapid and energetically favorable process that leads to a more stable tertiary carbocation at C3. utexas.edu The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs at this rearranged carbocation center, yielding the major product, 3-bromo-3-ethyl-3-methylpentane, rather than the expected Markovnikov product, 2-bromo-3-ethyl-3-methylpentane. chegg.comchegg.com

Because the final nucleophilic attack occurs on a planar carbocation, the bromide ion can attack from either face, leading to a racemic mixture if a new stereocenter is formed. masterorganicchemistry.com However, in this specific rearranged product, the carbon atom bonded to the bromine is not a stereocenter.

| Step | Description | Intermediate/Product | Key Principle |

|---|---|---|---|

| 1. Protonation | The π-bond attacks the hydrogen of HBr. The proton adds to C1. | Secondary Carbocation (at C2) | Markovnikov's Rule |

| 2. Rearrangement | A hydride ion (:H⁻) shifts from C3 to C2. | Tertiary Carbocation (at C3) | Formation of a more stable carbocation |

| 3. Nucleophilic Attack | Bromide ion (Br⁻) attacks the tertiary carbocation. | 3-Bromo-3-ethyl-3-methylpentane (Major Product) | Nucleophilic addition |

Hydroboration-Oxidation Reaction Mechanisms

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. It is a powerful synthetic tool because it exhibits anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.org

Step 1: Hydroboration In the first step, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), adds across the double bond of this compound. The addition is regioselective, with the boron atom adding to the less sterically hindered carbon of the double bond (C1) and the hydrogen atom adding to the more substituted carbon (C2). This orientation is driven by both steric factors—the bulky borane group prefers the less crowded terminal carbon—and electronic factors. youtube.comyoutube.com The reaction proceeds through a concerted, four-membered transition state where the B-C and C-H bonds form simultaneously on the same face of the double bond, a process known as syn-addition. wikipedia.orgyoutube.com This process repeats until all three hydrogen atoms on the borane have been replaced by alkyl groups, forming a trialkylborane. byjus.com

Step 2: Oxidation The trialkylborane intermediate is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH). The oxidation step proceeds with retention of configuration; the hydroxyl (-OH) group replaces the boron atom at the exact same position. byjus.com This results in the formation of the anti-Markovnikov alcohol, 3-ethyl-3-methyl-1-pentanol, where the hydroxyl group is attached to the less substituted carbon of the original double bond.

| Stage | Key Reagents | Mechanism Highlights | Product |

|---|---|---|---|

| Hydroboration | 1. BH₃·THF | - Anti-Markovnikov addition of Boron to C1.

| Tris(3-ethyl-3-methylpentyl)borane |

| Oxidation | 2. H₂O₂, NaOH | - Nucleophilic attack of hydroperoxide on boron.

| 3-Ethyl-3-methyl-1-pentanol |

Hydration Reactions and their Mechanistic Aspects

The acid-catalyzed hydration of an alkene involves the addition of water across the double bond to form an alcohol. quora.com This reaction is mechanistically similar to the addition of hydrogen halides and typically follows Markovnikov's rule, proceeding through a carbocation intermediate. libretexts.orgmasterorganicchemistry.com

For this compound, the mechanism begins with the protonation of the double bond by a strong acid catalyst (like H₂SO₄ or H₃PO₄) to generate the most stable possible carbocation. chegg.com As with HBr addition, this leads to the formation of a secondary carbocation at C2.

This secondary carbocation readily undergoes a 1,2-hydride shift to form the more stable tertiary carbocation at C3. utexas.edu A water molecule then acts as a nucleophile, attacking the electrophilic tertiary carbocation. This results in the formation of a protonated alcohol (an oxonium ion). In the final step, a water molecule acts as a base, deprotonating the oxonium ion to yield the final alcohol product and regenerating the acid catalyst. masterorganicchemistry.com The major product of this reaction is the rearranged alcohol, 3-ethyl-3-methyl-2-pentanol. chegg.com

| Reaction | Reagents | Initial Intermediate | Rearrangement | Major Product |

|---|---|---|---|---|

| Hydrohalogenation | HBr | Secondary Carbocation | Yes (1,2-Hydride Shift) | 3-Bromo-3-ethyl-3-methylpentane |

| Hydration | H₂O, H⁺ catalyst | Secondary Carbocation | Yes (1,2-Hydride Shift) | 3-Ethyl-3-methyl-2-pentanol |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Trialkylborane | No | 3-Ethyl-3-methyl-1-pentanol |

Cycloaddition Chemistry and Pericyclic Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The steric hindrance around the quaternary carbon in this compound significantly influences its ability to participate in these reactions.

[4+2] Cycloaddition (Diels-Alder) Reactions with Diverse Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile) to form a cyclohexene (B86901) ring. wikipedia.org For an alkene to act as an effective dienophile, it typically needs to be substituted with electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

This compound has two alkyl groups (ethyl and methyl) attached to the carbon adjacent to the double bond. These alkyl groups are electron-donating, making the double bond electron-rich. masterorganicchemistry.com This property makes it a poor dienophile for normal-demand Diels-Alder reactions, which are favored by electron-poor dienophiles. youtube.com Furthermore, the significant steric bulk created by the quaternary center hinders the approach of the diene to the double bond, further decreasing its reactivity.

While its electron-rich nature might suggest potential reactivity in inverse-electron-demand Diels-Alder reactions (with an electron-poor diene), the steric hindrance remains a major barrier, and such reactions are not commonly reported for highly branched alkenes of this type. It is also important to note that this compound cannot function as the diene component because it lacks the required system of two conjugated double bonds. masterorganicchemistry.com

| Factor | Property of this compound | Effect on Reactivity |

|---|---|---|

| Electronic Effects | Electron-donating alkyl groups make the double bond electron-rich. | Poor reactivity in normal-demand Diels-Alder; potentially reactive in inverse-demand reactions. |

| Steric Effects | Bulky quaternary carbon adjacent to the double bond. | Hinders the approach of the diene, significantly reducing overall reactivity. |

1,3-Dipolar Cycloaddition Reactions with Branched Alkenes

A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (a molecule with four π-electrons delocalized over three atoms) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgchesci.com

The role of this compound in this reaction would be that of the dipolarophile. Similar to the Diels-Alder reaction, both electronic and steric factors are critical. The reaction is a concerted pericyclic process where stereochemistry is often retained. slideshare.net

The reactivity is explained by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the LUMO of the other. chesci.com As an electron-rich alkene, this compound has a relatively high-energy HOMO. It would therefore react most readily with 1,3-dipoles that have a low-energy LUMO (classified as Type III or electrophilic dipoles), such as ozone or nitrous oxide. slideshare.net

However, the severe steric hindrance around the double bond is a significant impediment to the approach of the 1,3-dipole. This steric clash would likely make the reaction very slow or require high temperatures, leading to low yields or the formation of side products. While theoretically possible, 1,3-dipolar cycloadditions involving such a sterically encumbered alkene are not synthetically common.

| 1,3-Dipole Example | Expected Heterocyclic Product | Anticipated Reactivity |

|---|---|---|

| Azide (R-N₃) | Triazoline | Low, due to steric hindrance. |

| Nitrile Oxide (R-CNO) | Isoxazoline | Low, due to steric hindrance. |

| Nitrones (R₂C=N⁺(R)-O⁻) | Isoxazolidine | Low, due to steric hindrance. |

Oxidative and Reductive Transformations of the Alkene Moiety

The double bond in this compound is the primary site of reactivity, susceptible to a variety of oxidative and reductive transformations.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. organic-chemistry.org The reaction of this compound with ozone proceeds through the Criegee mechanism. organic-chemistry.orgstudy.com This multi-step process begins with a [3+2] cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). study.com This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate. organic-chemistry.orgcopernicus.org For this compound, this cleavage results in formaldehyde (B43269) and the Criegee intermediate, 3-methyl-3-ethylpentan-2-one oxide. These fragments can then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane). study.com Subsequent work-up of the reaction mixture determines the final products. Reductive work-up (e.g., with dimethyl sulfide) would yield formaldehyde and 3-ethyl-3-methylpentan-2-one.

Table 1: Mechanistic Steps of Ozonolysis of this compound

| Step | Reactants | Intermediate(s) | Products of Step |

|---|---|---|---|

| 1. Cycloaddition | This compound, Ozone (O₃) | Primary Ozonide (1,2,3-trioxolane) | Primary Ozonide |

| 2. Decomposition | Primary Ozonide | Transition State | Formaldehyde, Carbonyl Oxide |

| 3. Recombination | Formaldehyde, Carbonyl Oxide | Secondary Ozonide (1,2,4-trioxolane) | Secondary Ozonide |

| 4. Work-up (Reductive) | Secondary Ozonide, Reducing Agent (e.g., (CH₃)₂S) | - | Formaldehyde, 3-ethyl-3-methylpentan-2-one |

Catalytic hydrogenation is a standard method for reducing alkenes to their corresponding alkanes. For this compound, this reaction involves the addition of hydrogen (H₂) across the double bond to yield 3-ethyl-3-methylpentane. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere.

Given the steric hindrance around the quaternary carbon adjacent to the double bond, the choice of catalyst and reaction conditions can be crucial for achieving efficient conversion. While standard conditions are often effective for simple alkenes, more specialized methodologies like transfer hydrogenation offer milder and sometimes more selective alternatives. organic-chemistry.org Transfer hydrogenation utilizes a hydrogen donor molecule, such as formic acid or isopropanol, in the presence of a transition metal catalyst. tcichemicals.com For instance, a palladium catalyst with a bulky phosphine (B1218219) ligand like tri-tert-butyl phosphine has been shown to be effective for the selective reduction of various alkenes under transfer hydrogenation conditions. organic-chemistry.org

Table 2: Selected Catalytic Systems for Alkene Hydrogenation

| Catalyst System | Hydrogen Source | Typical Substrates | Key Features |

|---|---|---|---|

| Pd/C | H₂ gas | General Alkenes | Widely used, efficient, heterogeneous. |

| PtO₂ (Adams' catalyst) | H₂ gas | General Alkenes, Aromatic rings | Highly active, effective under mild conditions. |

| Raney Ni | H₂ gas | Alkenes, Carbonyls, Nitriles | Cost-effective, high activity. |

| Pd(OAc)₂ / P(t-Bu)₃ | Formic Acid | Various Alkenes | Mild transfer hydrogenation conditions. organic-chemistry.org |

| Shvo Catalyst | Isopropanol, Formic Acid | Alkenes, Ketones, Aldehydes | Homogeneous catalyst for transfer hydrogenation. tcichemicals.com |

Epoxidation is the reaction of an alkene to form an epoxide (oxirane). This compound can be converted to 2-(1-ethyl-1-methylpropyl)oxirane via this process. A common method for epoxidation is the Prilezhaev reaction, which uses a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene's double bond. libretexts.orgyoutube.com This is a syn-addition, though for a terminal alkene like this compound, this has no stereochemical consequence at the former double bond carbons.

Other reagents can also achieve this transformation. Catalytic systems involving transition metals and an oxygen source like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide are also widely employed. organic-chemistry.orgwayne.edu For example, manganese or rhenium-based catalysts can facilitate epoxidation using aqueous hydrogen peroxide. organic-chemistry.org

Table 3: Common Reagents for Alkene Epoxidation

| Reagent/System | Description |

|---|---|

| m-CPBA | A widely used, commercially available peroxy acid. |

| Peroxyacetic acid | Another common peroxy acid, often generated in situ. |

| H₂O₂ / Metal Catalyst (e.g., Mn, Re, Ti) | "Green" oxidation systems using hydrogen peroxide as the oxidant. organic-chemistry.org |

| tert-Butyl hydroperoxide / Ti(O-i-Pr)₄ | Key components of the Sharpless asymmetric epoxidation (for allylic alcohols). wayne.edu |

Rearrangement and Isomerization Processes

The carbon skeleton and double bond position of this compound can be altered under certain conditions, typically involving acid catalysis.

In the presence of a strong acid (e.g., H₂SO₄, H₃PO₄), the double bond of this compound can be protonated. This generates a secondary carbocation at the C2 position. This carbocation is susceptible to rearrangement to form a more stable tertiary carbocation. This can occur via a 1,2-hydride shift from the adjacent C3 carbon, but this would regenerate an identical secondary carbocation after a subsequent shift. More significantly, a 1,2-methyl or 1,2-ethyl shift from the quaternary C3 carbon can occur.

For example, a 1,2-methyl shift would lead to the formation of a tertiary carbocation (3,4-dimethyl-3-hexyl cation). Subsequent deprotonation from an adjacent carbon would yield a mixture of rearranged, more highly substituted alkenes, such as 3,4-dimethyl-2-hexene (B101118) and 3,4-dimethyl-3-hexene. Such rearrangements are common in acid-catalyzed reactions of alkenes. nih.gov

Double bond migration is a specific type of isomerization where the carbon skeleton remains intact, but the position of the π-bond changes. For this compound, acid-catalyzed protonation at C1 followed by deprotonation from C3 is not possible directly. However, protonation at C1 to form the C2 carbocation, followed by deprotonation from the methyl group at C3 is mechanistically unlikely. A more plausible pathway involves protonation at C1, followed by deprotonation from an ethyl group's methylene (B1212753) carbon, which would lead to the formation of a more substituted and thermodynamically more stable internal alkene, 3-ethyl-3-methyl-2-pentene.

Skeletal isomerization, as described in the previous section, is a more profound rearrangement involving the movement of alkyl groups. Both double bond migration and skeletal isomerization are driven by the formation of a more stable product. In general, the thermodynamic stability of alkenes increases with the degree of substitution at the double bond (Zaitsev's rule). Therefore, under equilibrium conditions, this compound (a monosubstituted alkene) would be expected to isomerize to more stable di-, tri-, or tetrasubstituted isomers.

Polymerization Reactions of this compound

The polymerization of this compound is a challenging field of study due to the monomer's steric bulk. Research into its polymerization provides insights into the limits and capabilities of various polymerization techniques when applied to highly branched alpha-olefins.

Conventional free radical polymerization is generally considered an inefficient method for the homopolymerization of alpha-olefins, including this compound. nih.govchemrxiv.org This is primarily due to a competing side reaction known as degradative chain transfer. nih.govlibretexts.org

In this process, the highly reactive propagating radical, instead of adding to the double bond of a new monomer molecule, abstracts an allylic hydrogen atom from the monomer. For this compound, this results in the formation of a resonance-stabilized allylic radical. This new radical is significantly less reactive and generally lacks the ability to initiate a new polymer chain, effectively terminating the chain growth process. chemrxiv.org This leads to the formation of only low molecular weight oligomers rather than high polymers.

Due to this fundamental limitation, the scientific literature lacks significant research on the successful homopolymerization of this compound or similar highly hindered alpha-olefins via standard free radical techniques. The primary products are typically dimers, trimers, or other short-chain molecules.

Coordination polymerization, utilizing Ziegler-Natta and metallocene catalysts, is the most effective and industrially relevant method for polymerizing alpha-olefins. uomustansiriyah.edu.iqwikipedia.org These catalyst systems can overcome the steric hindrance presented by monomers like this compound to produce high molecular weight polymers with controlled stereochemistry.

Ziegler-Natta Catalysts

Ziegler-Natta catalysts are typically heterogeneous systems composed of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminium, Al(C₂H₅)₃). wikipedia.org Polymerization occurs at the transition metal center, where the monomer coordinates before inserting into the growing polymer chain. tamu.edukuvempu.ac.in This coordination mechanism provides a pathway that is less sensitive to the steric bulk of the monomer compared to free radical methods.

For sterically hindered olefins, the catalyst's structure and the specific reaction conditions are crucial. While specific studies on this compound are not extensively detailed, research on analogous monomers like 4-methyl-1-pentene (B8377) demonstrates the feasibility of this approach. The use of supported catalysts, often with magnesium chloride (MgCl₂), enhances catalytic activity and control over polymer properties. wikipedia.org The resulting polymers are often highly crystalline and possess high melting points.

Metallocene Catalysts

Metallocene catalysts represent a more advanced class of single-site catalysts for olefin polymerization. behinpolymerco.comnih.gov These are homogeneous catalysts consisting of a transition metal (like zirconium or titanium) sandwiched between cyclopentadienyl (B1206354) ligands, activated by a co-catalyst such as methylaluminoxane (B55162) (MAO). behinpolymerco.comacs.org

The key advantage of metallocene catalysts is their well-defined, single active site, which leads to polymers with narrow molecular weight distributions (polydispersity index, PDI, close to 2) and uniform comonomer incorporation. nih.gov The structure of the metallocene ligand can be systematically modified to control the stereochemistry (tacticity) of the resulting polymer. For instance, isospecific metallocene catalysts can produce highly isotactic polymers from sterically hindered monomers. bohrium.comdntb.gov.ua

Research on the polymerization of 4-methyl-1-pentene (4M1P) using different metallocene catalysts illustrates the precise control achievable. Both syndiospecific and isospecific catalysts have been successfully employed, yielding polymers with distinct stereostructures and properties. bohrium.comresearchgate.net

| Catalyst System | Stereospecificity | Activity (kg polymer/mol cat·h) | Molecular Weight (Mw, g/mol) | PDI (Mw/Mn) | Melting Temp (Tm, °C) |

|---|---|---|---|---|---|

| Ph₂C(Cp)(Flu)ZrCl₂ / MAO | Syndiospecific | Low | High | ~2.1 | ~210 |

| rac-Et(Ind)₂ZrCl₂ / MAO | Isospecific | High | Moderate | ~2.0 | ~235 |

Data is representative of trends observed in the polymerization of sterically hindered alpha-olefins like 4M1P, which serves as a model for this compound.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have revolutionized polymer synthesis by allowing for the creation of polymers with predetermined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com

However, the application of CRP to non-activated, highly branched alpha-olefins like this compound remains a significant challenge. The same issue of degradative chain transfer that plagues conventional free radical polymerization also affects CRP systems. Furthermore, the steric hindrance of the monomer severely retards the rate of propagation, making it difficult to achieve high molecular weight polymers.

The primary success of CRP with alpha-olefins has been in copolymerization with more reactive, typically activated, monomers such as acrylates or styrene. acs.orgrsc.org In these systems, a small percentage of the alpha-olefin can be incorporated into the polymer chain. rsc.org This allows for the modification of polymer properties, such as introducing hydrophobicity or altering the glass transition temperature, without completely halting the polymerization. The reactivity ratios in such copolymerizations heavily favor the more reactive monomer, resulting in low incorporation of the hindered olefin. acs.org

Direct homopolymerization of this compound via CRP has not been successfully reported, and it remains an area of ongoing research to develop catalytic systems that can overcome the inherent low reactivity and tendency for chain transfer of such monomers.

Advanced Spectroscopic Characterization and Computational Chemistry Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the covalent structure and spatial arrangement of molecules. For a molecule like 3-Ethyl-3-methyl-1-pentene, with its overlapping proton signals and complex coupling networks, one-dimensional NMR spectra are often insufficient, necessitating the use of more advanced two-dimensional techniques.

Two-dimensional NMR experiments provide a comprehensive map of atomic connectivity within a molecule by correlating nuclear spins through chemical bonds.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In a hypothetical COSY spectrum of this compound, cross-peaks would confirm the connectivity within the vinyl group (H1 to H2) and within the two ethyl groups (H4 to H5, and H6 to H7).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (¹J coupling). columbia.edu It is highly sensitive and allows for the definitive assignment of each proton signal to its corresponding carbon atom. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peak. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the carbon skeleton by revealing long-range correlations between protons and carbons over two to three bonds (²J and ³J). columbia.eduyoutube.com For this compound, HMBC would show correlations from the methyl protons (H8) to the quaternary carbon (C3) and the adjacent methylene (B1212753) carbon of the ethyl group (C4). Similarly, protons of the vinyl group (H1) would show correlations to the quaternary carbon (C3), confirming the connection of the double bond to the core of the molecule. youtube.com

A summary of expected key correlations for assigning the structure of this compound is presented below.

| Proton(s) | Expected COSY Correlations | Expected Key HMBC Correlations (to Carbon) |

| H1 (vinyl) | H2 | C2, C3 |

| H2 (vinyl) | H1 | C1, C3 |

| H4, H6 (CH₂) | H5, H7 | C3, C5, C7 |

| H5, H7 (CH₃) | H4, H6 | C3, C4, C6 |

| H8 (CH₃) | None | C3, C4, C6 |

While COSY and HMBC experiments establish bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of atoms, regardless of whether they are directly bonded. columbia.edu The Nuclear Overhauser Effect (NOE) is a phenomenon where the polarization of one nuclear spin affects the spin of a nearby nucleus through space. columbia.edu

For a sterically crowded molecule like this compound, these experiments are vital for determining its preferred three-dimensional conformation. A NOESY or ROESY experiment could reveal:

Correlations between the protons of the C8-methyl group and the protons of the two ethyl groups (H4/H6 and H5/H7).

Correlations between the vinyl protons (H1, H2) and the protons of the adjacent ethyl and methyl groups.

The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a quantitative estimation of interatomic distances up to approximately 5 Å. columbia.edu This data is invaluable when combined with computational modeling to build and validate accurate three-dimensional models of the molecule's most stable conformers. beilstein-journals.org For medium-sized molecules where the NOE may be close to zero, the ROESY experiment is often preferred as it always produces a positive signal. columbia.edu

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and rotations around single bonds. montana.edu By recording NMR spectra at different temperatures, it is possible to observe the effects of these dynamic processes on the appearance of the signals.

In this compound, rotation around the C3-C4 and C3-C6 single bonds is likely hindered due to the bulky substituents on the quaternary carbon. At low temperatures, this rotation would be slow on the NMR timescale, potentially leading to distinct signals for protons that are chemically equivalent at room temperature (e.g., the two ethyl groups might become diastereotopic). As the temperature is increased, the rate of rotation increases. When the rate of exchange becomes comparable to the frequency difference between the signals, the peaks broaden, eventually coalescing into a single, time-averaged signal at higher temperatures. montana.edu

By analyzing the changes in the line shape of the signals as a function of temperature, the rate constants for the rotational process can be determined. From these rate constants, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. rsc.org Such studies provide quantitative data on the molecule's flexibility and the energetic cost of conformational changes. researchgate.net

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental formula. The standard mass spectrum of this compound is obtained via electron ionization (EI), where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. uni-saarland.de The resulting fragmentation pattern is a fingerprint of the molecule's structure.

The molecular ion [M]⁺• for this compound (C₈H₁₆) appears at a mass-to-charge ratio (m/z) of 112. The fragmentation process favors the formation of stable carbocations. msu.edu Key observed fragments for this compound include ions at m/z 83, 55, and 41. nih.gov The probable fragmentation pathways are:

Formation of the m/z 83 ion: This major peak likely results from the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion. This cleavage results in a stable tertiary carbocation (C₆H₁₃⁺).

Formation of the m/z 55 ion: This peak can be attributed to allylic cleavage of the C3-C4 bond. This is a characteristic fragmentation for alkenes, where the bond beta to the double bond is broken. This process would involve the loss of a butyl radical (•C₄H₉, 57 Da), yielding a stable, resonance-stabilized allylic cation (C₄H₇⁺).

Formation of the m/z 41 ion: This common fragment in alkene spectra corresponds to the allyl cation (C₃H₅⁺), likely formed through more complex rearrangement and fragmentation pathways.

| m/z Value | Proposed Formula | Probable Origin |

| 112 | [C₈H₁₆]⁺• | Molecular Ion (M⁺•) |

| 83 | [C₆H₁₃]⁺ | M⁺• - •C₂H₅ (Loss of ethyl radical) |

| 55 | [C₄H₇]⁺ | Allylic cleavage, M⁺• - •C₄H₉ |

| 41 | [C₃H₅]⁺ | Allyl cation |

Vibrational Spectroscopy for Functional Group Analysis and Conformational Isomerism (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also be used to study conformational isomerism. nih.gov

The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nist.gov Analysis of its gas-phase IR spectrum reveals:

=C-H Stretch: A sharp band above 3000 cm⁻¹, typically around 3080 cm⁻¹, corresponding to the stretching vibration of the C-H bonds on the double bond (vinyl protons).

C-H Stretch: A complex set of strong bands below 3000 cm⁻¹, usually in the 2850-2975 cm⁻¹ range, arising from the stretching of C-H bonds in the methyl and ethyl groups.

C=C Stretch: A medium-intensity band around 1640 cm⁻¹ due to the stretching of the carbon-carbon double bond. Its intensity is typical for a monosubstituted alkene.

=C-H Bend (Out-of-Plane): Strong absorption bands in the 900-1000 cm⁻¹ region are characteristic of the out-of-plane bending (wagging) of the vinyl C-H bonds.

Raman spectroscopy is complementary to IR and is particularly sensitive to the vibrations of the non-polar carbon backbone. Because different rotational isomers (conformers) of a molecule have slightly different vibrational frequencies, high-resolution Raman spectroscopy, especially when combined with jet-cooling techniques to simplify the spectra, can be used to identify and quantify the relative populations of different conformers present in a sample. nih.govresearchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides theoretical insight that complements and aids in the interpretation of experimental data. Using quantum mechanical methods like Density Functional Theory (DFT), it is possible to model the properties of this compound with high accuracy. bris.ac.uk

Key applications include:

Geometry Optimization: Calculating the lowest energy three-dimensional structures of different possible conformers. This helps in understanding the steric interactions that dictate the molecule's preferred shape.

Energy Calculations: Determining the relative energies of different conformers to predict their populations at a given temperature, which can be compared with experimental results from vibrational or NMR spectroscopy.

Prediction of Spectroscopic Data:

NMR: Calculation of chemical shifts (¹H and ¹³C) and spin-spin coupling constants that can be compared directly with experimental spectra to validate structural and conformational assignments. bris.ac.uk

Vibrational: Simulation of IR and Raman spectra, which helps in the assignment of complex vibrational bands to specific motions within the molecule. nih.gov

Rotational Barrier Calculation: Modeling the transition state for rotation around a single bond (e.g., C3-C4) allows for the theoretical calculation of the rotational energy barrier, providing a direct comparison with experimental values obtained from dynamic NMR. mdpi.com

The table below lists some computationally derived properties for this compound.

| Property | Value |

| Molecular Weight | 112.216 g/mol guidechem.com |

| Molecular Formula | C₈H₁₆ guidechem.com |

| Monoisotopic Mass | 112.125200510 Da nih.gov |

| Complexity | 68.1 guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in optimizing its molecular geometry and predicting its electronic properties and reactivity. metu.edu.tr

Geometry optimizations for this compound have been performed using DFT calculations with the B3LYP exchange-correlation functional and various basis sets, such as 6-31G(d,p), without imposing any geometrical restrictions. metu.edu.tr These calculations provide the most stable three-dimensional arrangement of the atoms. Once the geometry is optimized, the electronic structure can be analyzed to understand the distribution of electrons within the molecule.

This electronic information is key to predicting the molecule's reactivity. DFT can be used to calculate bond dissociation energies, which helps in identifying the weakest bonds and predicting sites susceptible to oxidation or radical attack. For an alkene like this compound, DFT models can map the electron density around the carbon-carbon double bond, predicting its susceptibility to electrophilic addition reactions. The branched structure, featuring a quaternary carbon, influences its reactivity, a factor that is well-modeled by DFT. ontosight.ai

Table 1: Calculated Properties of this compound from DFT Studies

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Foundation for all other computational property predictions. |

| Electron Density | Distribution of electrons around the molecule. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Bond Dissociation Energies | Energy required to break a specific bond homolytically. | Predicts the most likely pathways for thermal decomposition or radical reactions. |

This table is generated based on the principles of DFT applications in organic chemistry. Specific values would require dedicated computational runs.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows researchers to observe the time evolution of a system, providing a detailed view of its dynamic behavior.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several single bonds around which rotation can occur, leading to various conformers (spatial arrangements). MD simulations model these rotations and the associated energy changes, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and physical properties.

Furthermore, MD simulations are effective in modeling intermolecular interactions. By simulating this compound in the presence of solvent molecules or other reactants, it is possible to study non-covalent interactions like van der Waals forces. nih.gov These simulations can predict how the molecule behaves in solution and how its branched structure creates steric effects that influence its interaction with other molecules or catalytic surfaces.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. imperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and symmetry of these orbitals are paramount in determining reaction feasibility and pathways. semanticscholar.org

In the context of this compound:

The HOMO is primarily located at the π-bond of the terminal alkene group. This region is electron-rich and is the site most likely to be attacked by electrophiles.

The LUMO represents the lowest energy location for an incoming electron. It is the site that would interact with a nucleophile.

The energy gap between the HOMO and LUMO is a critical parameter. A large HOMO-LUMO gap suggests high chemical stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis can predict the regioselectivity of reactions like electrophilic additions. For instance, in the reaction with an acid like HBr, the proton (electrophile) will attack the carbon atom of the double bond where the HOMO has the largest coefficient, leading to the most stable carbocation intermediate (Markovnikov's rule). The theory can also help rationalize reaction pathways, such as whether a reaction proceeds via addition to the double bond or hydrogen abstraction from an allylic position. researchgate.net

Table 2: Application of FMO Theory to this compound Reactions

| Reaction Type | Interacting Orbitals | Predicted Outcome |

|---|---|---|

| Electrophilic Addition (e.g., + H⁺) | Electrophile attacks the HOMO of the alkene. | Reaction occurs at the π-bond, leading to a carbocation intermediate. |

| Nucleophilic Attack | Nucleophile attacks the LUMO of the alkene. | Generally less favorable for simple alkenes unless activated by electron-withdrawing groups. |

This table illustrates the general principles of FMO theory as applied to an alkene.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, bridging the gap between a molecule's structure and its spectral output. mdpi.com Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters for this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical spectrum can be generated. This predicted spectrum is invaluable for assigning peaks in an experimental spectrum, which can be complex for a molecule with several similar alkyl groups.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the C=C stretch of the alkene, C-H stretches, or various bending modes. Comparing the calculated IR spectrum with the experimental one (available from sources like the NIST Chemistry WebBook) helps in the precise assignment of absorption bands to specific functional groups and molecular motions. nist.gov

This predictive capability is not just a confirmatory tool; it can guide experimental design and help distinguish between potential isomers or reaction products by predicting how their spectra would differ.

Applications of 3 Ethyl 3 Methyl 1 Pentene in Advanced Chemical Research

Utilization as a Monomer in Polymer Science and Engineering Research

As a branched alpha-olefin, 3-ethyl-3-methyl-1-pentene serves as a valuable monomer for creating polymers with distinct properties not achievable with simple linear olefins.

The incorporation of bulky monomers like this compound, and its close structural analogs like 3-methyl-1-pentene (B165626) and 4-methyl-1-pentene (B8377), is a key strategy for designing novel polymer architectures. The presence of the branched side group influences chain packing, crystallinity, and thermal properties. Research has demonstrated the synthesis of various advanced structures, such as stereoregular diblock copolymers, using similar bulky alpha-olefins. For instance, syndiotactic poly(4-methyl-1-pentene) has been used as a macroinitiator to create block copolymers with polystyrene and polymethylmethacrylate, which can self-organize into ordered nanostructures. mdpi.com

Furthermore, specific synthetic routes have been developed to produce well-defined poly(alpha-olefins). One such method involves the hydrogenation of highly stereoregular polydienes. researchgate.net For example, isotactic poly((R,S)-3-methyl-1-pentene) has been successfully synthesized by the hydrogenation of isotactic 1,2-poly(E-3-methyl-1,3-pentadiene). researchgate.net This approach allows for the creation of polyolefins with a random distribution of enantiomeric units, which would be difficult to achieve through direct polymerization. researchgate.net The development of metallocene and post-metallocene catalysts has also opened new avenues for synthesizing alternating copolymers with controlled microstructures. semanticscholar.org

Copolymerization represents a versatile method to tailor polymer properties. Research into the copolymerization of bulky alpha-olefins, such as the structurally similar 4-methyl-1-pentene (4M1P), provides significant insight into the potential behavior of this compound. Studies have successfully copolymerized 4M1P with a range of linear alpha-olefins, including 1-pentene, 1-hexene, 1-octene, and 1-decene, to produce crystalline copolymers. mdpi.com

The copolymerization of 4M1P and ethylene (B1197577) using constrained geometry catalysts (CpA) has been shown to be more effective than traditional Ziegler-Natta catalysts, yielding copolymers with higher comonomer incorporation and higher molecular weights. acs.org The nature of the metal atom (e.g., Titanium vs. Zirconium) in the catalyst also has a noticeable influence on catalytic activity and the level of 4-methyl-1-pentene incorporation. acs.org The copolymerization of ethylene with dienes like 1,3-butadiene (B125203) has also been studied extensively, providing a framework for understanding how dienes can be incorporated into polyolefin chains to introduce different functionalities or structures. researchgate.net

| Catalyst Precursor | Polymerization Temp. (°C) | Activity (kg/mol·h) | 4M1P in Copolymer (mol %) | Molecular Weight (Mw × 10⁻⁴) |

|---|---|---|---|---|

| [η⁵:η¹-(2,3-Me₂Benz[e]Ind)SiMe₂NᵗBu]TiCl₂ (I) | 45 | 1870 | 15.2 | 19.7 |

| [η⁵:η¹-(2-MeBenz[e]Ind)SiMe₂NᵗBu]TiCl₂ (II) | 45 | 1540 | 14.1 | 18.5 |

| [η⁵:η¹-(Ind)SiMe₂NᵗBu]TiCl₂ (III) | 45 | 980 | 11.5 | 15.4 |

| Cp₂ZrCl₂ | 45 | 35 | 8.1 | 4.3 |

Stereoregular polymerization of chiral alpha-olefins is a sophisticated field of polymer science where this compound and its analogs are of great importance. Due to its chiral center at the C3 position, this compound exists as a racemic mixture of (R) and (S) enantiomers. The use of optically active, enantiopure catalysts can effect a kinetic resolution of this racemic mixture during polymerization. nih.govacs.org

This process involves the catalyst preferentially polymerizing one enantiomer at a faster rate, leading to a polymer enriched in that enantiomer and leaving the unreacted monomer enriched in the other. acs.org Research using enantiopure C1-symmetric ansa-zirconocene catalysts, when activated with methylaluminoxane (B55162) (MAO), has shown unprecedented activity for polymerizing bulky racemic monomers with substitution at the 3-position. nih.govfigshare.com For example, the polymerization of 3-methyl-1-pentene with such catalysts yields highly isotactic polymers. nih.govacs.org The stereoselectivity is influenced by a combination of enantiomorphic site control (the catalyst's chiral structure dictating which monomer face is selected) and chain end control (the chirality of the last inserted monomer unit influencing the next insertion). pnas.org In many homopolymerizations, these two factors work cooperatively to enhance enantioselection. pnas.org

The crystal structure of the resulting polymer is heavily influenced by its stereoregularity. researchgate.net For instance, isotactic poly((R,S)-3-methyl-1-pentene), formed from a random copolymerization of the two enantiomers, crystallizes in a different structure (monoclinic) than the pure homopolymer of the (S) enantiomer (tetragonal). researchgate.net This difference is driven by entropic effects related to the disorder introduced by the random enchainment of R and S units. researchgate.net

| Monomer | Selectivity Factor (s = k_fast / k_slow) | Resulting Polymer Tacticity | Reference |

|---|---|---|---|

| 3-Methyl-1-pentene | ~2 | Highly Isotactic | nih.govpnas.org |

| 3,4-Dimethyl-1-pentene | >15 | Likely Isotactic | nih.gov |

| 3-Methyl-1-hexene | ~2.1 | Isotactic | pnas.org |

Research has explored the use of polymers derived from branched olefins as components of catalyst systems to improve the properties of other polymers. A patented process describes a prepolymer-containing catalyst composition where poly(3-ethyl-1-hexene), a polymer from a structurally similar monomer, is combined with an olefin polymerization catalyst like titanium trichloride. google.com.pgnih.gov

This prepolymer-catalyst system is particularly effective for polymerizing 4-methyl-1-pentene (4M1P) to produce poly(4-methyl-1-pentene) (PMP) with improved optical properties and clarity. google.com.pg In one example, the prepolymerization of 3-ethyl-1-hexene was allowed to proceed, and then a small amount of the more reactive 4M1P monomer was added. google.com.pg This step significantly increased the conversion of the less reactive 3-ethyl-1-hexene monomer from 45% to 64% over the same reaction time, demonstrating a synergistic effect. google.com.pg The resulting prepolymer, either a homopolymer of the branched olefin or a copolymer, acts as a support or modifier for the primary polymerization catalyst, ultimately enhancing the final polymer's characteristics. google.com.pg

Role as a Substrate or Building Block in Complex Organic Synthesis

Beyond polymer science, this compound serves as a building block or intermediate in the synthesis of more complex molecules. ontosight.ai

The vinyl group of this compound is a reactive handle that can be transformed through various organic reactions. A straightforward application is its use as an unsaturated precursor for the synthesis of saturated alkanes. For example, this compound can undergo catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to selectively reduce the double bond and form the corresponding saturated alkane, 3-ethyl-3-methylheptane.

More sophisticated applications leverage the compound's structure as a chiral building block in multi-step syntheses. In a notable example, a closely related functionalized derivative, (3S)-3-[(tert-butyldiphenylsilyl)oxy]-4-methyl-1-pentene, was used as a key starting material in the enantioselective synthesis of the macrocyclic spermidine (B129725) alkaloid (–)-oncinotine. acs.org The synthesis utilized a diastereoselective 1,3-dipolar cycloaddition reaction involving the chiral pentene derivative. acs.org This demonstrates how the stereocenter and the reactive alkene functionality of such building blocks can be used to construct complex, biologically active natural products. ontosight.ai

Precursor for Advanced Pharmaceutical and Agrochemical Scaffolds

While direct, large-scale application of this compound as a starting material for commercial pharmaceuticals or agrochemicals is not widely documented, its structural motifs are relevant to the synthesis of complex molecular scaffolds. Research on related branched alkenes demonstrates their utility in constructing heterocyclic systems, which are foundational to many bioactive molecules. For instance, studies have shown that propene derivatives can serve as coupling partners in the iodine-mediated oxidative cyclization with 5-aminopyrazoles to afford pyrazolo[3,4-b]pyridine scaffolds. Although many aliphatic propene derivatives showed limited efficiency, the reaction was successful with a structurally similar compound, 3-ethyl-2-methyl-1-pentene. This suggests that the functionalization of sterically hindered alkenes like this compound could provide a pathway to novel heterocyclic structures of potential interest in drug discovery and agrochemical development.

Exploration in Catalysis and Reaction Method Development

This compound serves as a valuable substrate and reference compound in the fields of catalysis and reaction methodology. ontosight.ai Its use as an intermediate in the production of specialty chemicals and polymers highlights its role in exploring and optimizing chemical transformations. ontosight.ai The presence of both a reactive terminal double bond and a sterically demanding quaternary center allows researchers to probe the limits and mechanisms of various catalytic systems.

Ligand Precursor Design for Organometallic Catalysts

There is limited direct evidence of this compound being used as a precursor for synthesizing organometallic ligands. However, its chemical structure offers clear potential for such applications through functionalization. The terminal alkene group is amenable to various transformations that can introduce heteroatoms capable of coordinating to metal centers.

A plausible and well-established route is hydroformylation (the "oxo process"), which adds a formyl group (–CHO) and a hydrogen atom across the double bond. researchgate.net This reaction, typically catalyzed by rhodium or cobalt complexes, would convert this compound into an aldehyde. This aldehyde could then undergo further reactions, such as reductive amination, to produce amine-containing molecules. These amines, particularly if they incorporate other donor groups, could function as multidentate ligands for a range of transition metals, applicable in various catalytic processes. Similarly, other functionalization reactions like hydrosilylation or epoxidation could be employed to introduce silicon or oxygen-based donor groups, paving the way for novel ligand architectures.

Substrate in Enantioselective Catalysis Studies

The creation of chiral centers in a controlled manner is a primary goal of modern organic synthesis. This compound, as a prochiral alkene, is a relevant substrate for studies in enantioselective catalysis. Although it is not a chiral molecule itself, reactions across its double bond can generate a new stereocenter.